N-(4-bromo-2-chloro-5-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
Description
N-(4-bromo-2-chloro-5-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic compound characterized by the presence of bromine, chlorine, and fluorine atoms on a phenyl ring, along with a pyrrolidine ring
Properties
IUPAC Name |
N-(4-bromo-2-chloro-5-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClFN2O2/c1-17-5-6(2-11(17)18)12(19)16-10-4-9(15)7(13)3-8(10)14/h3-4,6H,2,5H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDFKABHVMMMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NC2=CC(=C(C=C2Cl)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-chloro-5-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common route starts with the preparation of 4-bromo-2-chloro-5-fluorobenzoic acid. This intermediate is then subjected to a series of reactions, including esterification, reduction, and amide formation, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-chloro-5-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens (bromine, chlorine, and fluorine), the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amide derivative, while reduction might produce a corresponding alcohol.
Scientific Research Applications
N-(4-bromo-2-chloro-5-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chloro-5-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The presence of halogens on the phenyl ring can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)ethanone
- (4-Bromo-2-chloro-5-fluorophenyl)methanol
- (4-Bromo-2-chloro-5-fluorophenyl)(methyl)sulfane
Uniqueness
N-(4-bromo-2-chloro-5-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is unique due to the combination of its halogenated phenyl ring and pyrrolidine ring. This structural arrangement provides distinct chemical and biological properties that are not commonly found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
